molecular formula C11H7Cl2N3S B2483080 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-55-8

1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B2483080
CAS No.: 1004193-55-8
M. Wt: 284.16
InChI Key: QAZPVUAUAODINR-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and an isothiocyanate group

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for “1-(2,6-Dichlorobenzyl)piperazine” indicates that it causes skin irritation and serious eye irritation . In case of contact, it is recommended to wash off immediately with soap and plenty of water .

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 4-isothiocyanato-1H-pyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary based on the specific reaction pathway.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions.

    Pathways Involved: It may inhibit enzyme activity or modulate receptor function, leading to downstream biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-4-isothiocyanato-1H-pyrazole can be compared with similar compounds, such as:

    2,6-Dichlorobenzyl Chloride: A precursor in the synthesis of various bioactive molecules.

    4-Isothiocyanato-1H-pyrazole: A related compound with similar reactivity but different substitution patterns.

    Other Benzyl Isothiocyanates: Compounds with similar functional groups but varying biological activities and applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-10-2-1-3-11(13)9(10)6-16-5-8(4-15-16)14-7-17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZPVUAUAODINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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